3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL
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Overview
Description
3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is an organic compound that features a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. This compound is part of the broader class of organoboron compounds, which are known for their stability, low toxicity, and high reactivity in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol typically involves nucleophilic substitution and amidation reactions. The starting materials are often pyridine derivatives, which undergo functionalization to introduce the methoxy and dioxaborolane groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would include optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, pressures, and the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It can participate in substitution reactions, where the methoxy or dioxaborolane groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution could produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol exerts its effects involves its ability to form stable complexes with various molecular targets. The dioxaborolane moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This interaction is crucial in its role as a reagent in organic synthesis and its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares a similar structure but with a bromine atom instead of a hydroxyl group.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another related compound with an aniline group instead of a pyridine ring.
Uniqueness
3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. This makes it particularly useful in specialized organic synthesis applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H18BNO4 |
---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)8-6-9(16-5)10(15)14-7-8/h6-7H,1-5H3,(H,14,15) |
InChI Key |
NPKIDHAYGKGOCN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)OC |
Origin of Product |
United States |
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